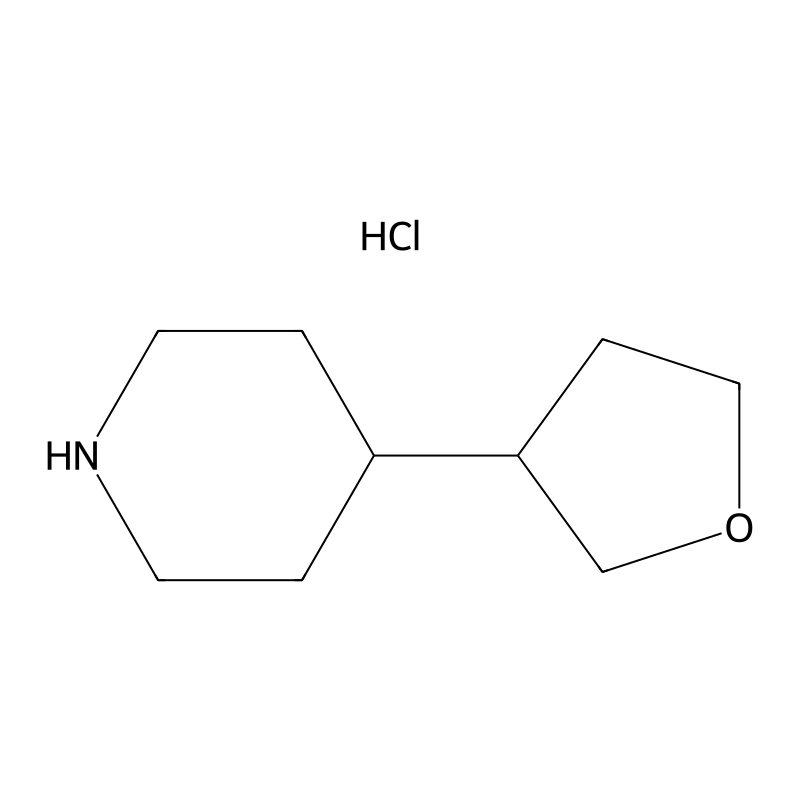4-(Oxolan-3-yl)piperidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
General Information about 4-(Oxolan-3-yl)piperidine hydrochloride
Piperidine Derivatives in Pharmacological Applications
Piperidines, including 4-(Oxolan-3-yl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Piperidine Derivatives in Anticancer Research
Piperidine-embedded anticancer agents have been synthesized with particularly good activity on androgen-refractory cancer cell lines (ARPC) .
Results or Outcomes: The results showed that these piperidine-embedded anticancer agents have particularly good activity on androgen-refractory cancer cell lines (ARPC) .
Piperidine Derivatives in Antiviral Research
Piperidine derivatives, such as Aloperine and Matrine, have shown antiviral properties .
Results or Outcomes: Aloperine and Matrine, which contain two fused piperidine rings, and their derivatives showed antiviral properties .
Piperidine Derivatives in Anti-Inflammatory Research
Piperidine derivatives have also been used in anti-inflammatory research .
Results or Outcomes: Aloperine and Matrine, which contain two fused piperidine rings, and their derivatives showed anti-inflammatory properties .
Piperidine Derivatives in Antitumor Research
Piperidine derivatives have been used in antitumor research .
Results or Outcomes: Aloperine and Matrine, which contain two fused piperidine rings, and their derivatives showed antitumor properties .
4-(Oxolan-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 207.7 g/mol. It is characterized by a piperidine ring, a six-membered heterocyclic compound containing one nitrogen atom, and an oxolane (tetrahydrofuran) ring attached to it. This unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is often utilized as a building block in the synthesis of complex organic molecules and has garnered attention for its biological activities.
There is currently no scientific literature available on the mechanism of action of 4-(Oxolan-3-yl)piperidine hydrochloride.
The chemical behavior of 4-(Oxolan-3-yl)piperidine hydrochloride includes several key reactions:
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly when reacted with electrophiles, due to the presence of the nitrogen atom in the piperidine ring.
- Oxidation: This compound can be oxidized to form oxo derivatives, which may alter its biological activity and chemical properties.
- Reduction: Reduction reactions can yield modified forms of the compound, potentially leading to new derivatives with distinct functionalities.
- Substitution: The compound can also participate in substitution reactions, resulting in various piperidine or oxolane derivatives that may exhibit different biological activities.
The synthesis of 4-(Oxolan-3-yl)piperidine hydrochloride typically involves the following methods:
- Nucleophilic Substitution Reaction: A common synthetic route involves the reaction of piperidine with 3-chlorotetrahydrofuran in the presence of a base such as sodium hydride. This reaction is conducted in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate product formation.
- Industrial Production: In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automation and precise control over reaction conditions are critical for large-scale synthesis. Final purification often involves crystallization or chromatography techniques to isolate the hydrochloride salt form.
4-(Oxolan-3-yl)piperidine hydrochloride has several notable applications across various fields:
- Pharmaceutical Research: It serves as a precursor in developing pharmaceutical agents targeting specific diseases.
- Organic Synthesis: The compound is utilized as a building block for synthesizing complex organic molecules and heterocycles.
- Chemical Industry: It finds applications in producing specialty chemicals and intermediates for various industrial processes .
While specific literature detailing interaction studies for 4-(Oxolan-3-yl)piperidine hydrochloride is scarce, it is understood that compounds within this class often interact with biological targets such as receptors and enzymes. The oxolane ring and nitrogen atom in the piperidine contribute to binding affinity and specificity, influencing the compound's biological effects. Further studies are needed to elucidate the precise mechanisms of action and interactions with molecular targets .
Several compounds share structural similarities with 4-(Oxolan-3-yl)piperidine hydrochloride, including:
- 4-(Tetrahydrofuran-3-yl)piperidine hydrochloride
- 3-(Oxolan-3-yl)piperidine hydrochloride
- Piperidine derivatives with various substituents
Uniqueness
What sets 4-(Oxolan-3-yl)piperidine hydrochloride apart from these similar compounds is its unique combination of both the oxolane ring and the piperidine structure, which confers distinct chemical reactivity and potential biological properties. This dual-ring system may enhance its ability to interact with biological targets compared to other simpler derivatives.
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








